(Z)-2-Amino-2-(hydroxyimino)-N-isopropylacetamide
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Overview
Description
(Z)-2-Amino-2-(hydroxyimino)-N-isopropylacetamide is a chemical compound with a unique structure that includes an oxime group and an isopropylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Amino-2-(hydroxyimino)-N-isopropylacetamide typically involves the reaction of an appropriate precursor with hydroxylamine. One common method is the reaction of an isopropylacetamide derivative with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in a solvent like ethanol or methanol at a temperature range of 0-25°C to ensure the formation of the desired Z-isomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-Amino-2-(hydroxyimino)-N-isopropylacetamide can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitro compounds.
Reduction: The oxime group can be reduced to form amines.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(Z)-2-Amino-2-(hydroxyimino)-N-isopropylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (Z)-2-Amino-2-(hydroxyimino)-N-isopropylacetamide involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Cefdinir: A cephalosporin antibiotic with a similar oxime group.
Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate: Another compound with a hydroxyimino group.
Uniqueness
(Z)-2-Amino-2-(hydroxyimino)-N-isopropylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its isopropylamide moiety differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological properties.
Properties
Molecular Formula |
C5H11N3O2 |
---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(2Z)-2-amino-2-hydroxyimino-N-propan-2-ylacetamide |
InChI |
InChI=1S/C5H11N3O2/c1-3(2)7-5(9)4(6)8-10/h3,10H,1-2H3,(H2,6,8)(H,7,9) |
InChI Key |
SITHLABUOSXLLI-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)NC(=O)/C(=N/O)/N |
Canonical SMILES |
CC(C)NC(=O)C(=NO)N |
Origin of Product |
United States |
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